Product packaging for Rhodojaponin-III(Cat. No.:)

Rhodojaponin-III

Cat. No.: B10789738
M. Wt: 368.5 g/mol
InChI Key: VUMZHZYKXUYIHM-LISCSQOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Advanced Chromatographic Techniques for Compound Isolation

Chromatography is the cornerstone of natural product isolation, enabling the separation of individual compounds from a mixture based on their differential partitioning between a stationary and a mobile phase. For a compound like Rhodojaponin-III, a multi-step chromatographic strategy is typically employed, often beginning with preliminary fractionation followed by high-resolution techniques.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a principal method for the final purification of natural products. This technique utilizes high pressure to pass the sample mixture through a column packed with a stationary phase. The separation is based on the affinity of the compounds for the stationary and mobile phases. While specific preparative HPLC parameters for this compound are not extensively detailed in publicly available literature, the general approach involves optimization of the column type (e.g., reversed-phase C18), mobile phase composition (often a gradient of water and an organic solvent like acetonitrile or methanol), and flow rate to achieve high purity.

Another powerful technique for the isolation of natural products is High-Speed Counter-Current Chromatography (HSCCC). HSCCC is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, thereby preventing irreversible adsorption of the sample. The separation is achieved by partitioning the sample between two immiscible liquid phases. The selection of a suitable two-phase solvent system is crucial for a successful separation.

While the specific application of these techniques for the large-scale isolation of this compound is not frequently documented in detail, the principles of these advanced chromatographic methods are fundamental to obtaining the pure compound required for structural analysis and biological testing.

Spectroscopic and Diffraction Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to piece together the complex carbon-hydrogen framework of this compound. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present in the molecule.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion, and the resulting fragmentation pattern provides valuable clues about the structure of the molecule. For this compound, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has been utilized for its quantification in biological samples, indicating that specific precursor and product ions can be monitored. nih.govresearchgate.net

The combination of these advanced spectroscopic and diffraction techniques allows for the complete and accurate structural elucidation of complex natural products like this compound, which is essential for understanding its chemical properties and biological activities.

Data Tables

Due to the limited availability of detailed, publicly accessible research data specifically for the preparative isolation and comprehensive structural elucidation of this compound, the following tables are presented with the available information and representative examples.

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₂₀H₃₂O₆ nih.gov
Molecular Weight368.47 g/mol nih.gov
UPLC-MS/MS Transition (for quantification)Data not specified in detail nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O6 B10789738 Rhodojaponin-III

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32O6

Molecular Weight

368.5 g/mol

IUPAC Name

(1S,3R,4R,6R,8S,9S,10R,11R,15R,17S)-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-3,4,10,15,17-pentol

InChI

InChI=1S/C20H32O6/c1-16(2)15-12(26-15)13-18(4,24)10-6-5-9-14(22)19(10,8-17(9,3)23)7-11(21)20(13,16)25/h9-15,21-25H,5-8H2,1-4H3/t9?,10-,11+,12-,13-,14-,15-,17+,18+,19-,20+/m0/s1

InChI Key

VUMZHZYKXUYIHM-LISCSQOCSA-N

Isomeric SMILES

C[C@]1(C[C@@]23C[C@H]([C@]4([C@@H]([C@H]5[C@@H](C4(C)C)O5)[C@]([C@@H]2CCC1[C@@H]3O)(C)O)O)O)O

Canonical SMILES

CC1(C2C(O2)C3C1(C(CC45CC(C(C4O)CCC5C3(C)O)(C)O)O)O)C

Origin of Product

United States

Biosynthesis and Biogenetic Pathways of Rhodojaponin Iii

Proposed Biogenetic Precursor Role within Grayanane Diterpenoid Metabolism

The biogenesis of grayanane diterpenoids generally commences with the ent-kaurane skeleton researchgate.netjmb.or.krkoreascience.kr. This foundational structure undergoes significant skeletal rearrangements, particularly affecting the A/B ring system of ent-kaurane, to establish the characteristic 5,7-ring system of the grayanane framework researchgate.netkoreascience.kr. This fundamental transformation is a crucial step in the diversification of diterpenoid structures within the Ericaceae family.

Within this metabolic network, Rhodojaponin-III itself is recognized as a key biogenetic precursor to a variety of other grayanane diterpenoids acs.org. For instance, it has been identified as a precursor to compounds such as rhodomollanol A and rhodomollein XXXI, with proposed metabolic transformations involving the loss of water acs.org. This indicates that this compound functions not as a terminal product but as an intermediate that can be further modified through dehydration reactions, leading to the generation of structurally distinct grayananes. Additionally, related compounds like rhodojaponin VI are also implicated in pathways leading to other grayanane derivatives through processes involving oxidative cleavage and skeletal reconstruction, highlighting the interconnected nature of these biosynthetic routes chinesechemsoc.org.

Enzymatic Transformations and Pathway Intermediates

The initial stages of plant diterpenoid biosynthesis are rooted in the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to yield geranylgeranyl pyrophosphate (GGPP) jmb.or.krkoreascience.kr. GGPP subsequently serves as the substrate for diterpene synthases, enzymes that catalyze its cyclization to form the fundamental tetracyclic diterpenoid skeletons, including the ent-kaurane framework jmb.or.krkoreascience.kr.

The conversion of these initial skeletons into the complex grayanane structures involves a series of enzymatic transformations. Among the most significant are skeletal rearrangements, such as the aforementioned transformation of the ent-kaurane A/B ring system into the 5,7-ring system characteristic of grayananes researchgate.netkoreascience.kr. Following the establishment of the basic grayanane skeleton, further structural diversification is achieved through enzymatic oxidation. Cytochromes P450 (CYPs) are particularly important in introducing various oxygen functionalities at different positions of the molecule, contributing to the extensive structural diversity observed within this class of compounds beilstein-journals.org.

In Vitro Pharmacological Activities of Rhodojaponin Iii

Anti-inflammatory Cellular Responses

Rhodojaponin-III has demonstrated notable anti-inflammatory effects in cellular models, primarily by modulating the secretion of pro-inflammatory mediators and inhibiting key processes involved in inflammation and tissue remodeling.

Studies have indicated that this compound can significantly reduce the levels of key pro-inflammatory cytokines. In human umbilical vein endothelial cells (HUVECs) induced with tumor necrosis factor-alpha (TNF-α), this compound treatment led to a significant decrease in the supernatant levels of interleukin-6 (IL-6), interleukin-1 beta (IL-1β), and TNF-α itself imrpress.comimrpress.com. This suggests an ability of this compound to dampen inflammatory signaling pathways within these cells imrpress.com.

This compound has been shown to inhibit critical processes in endothelial cells that are fundamental to angiogenesis and inflammatory responses imrpress.comimrpress.comresearchgate.netresearchgate.netresearchgate.net. Specifically, in vitro experiments using TNF-α-induced HUVECs revealed that this compound suppressed:

Cell Proliferation: Assessed by CCK-8 assays, this compound demonstrated inhibitory effects on HUVEC proliferation imrpress.comimrpress.com.

Cell Migration: Measured via scratch assays, this compound reduced the migratory capacity of HUVECs imrpress.comimrpress.comresearchgate.netresearchgate.netresearchgate.net.

Cell Invasion: Assessed using Transwell invasion assays, this compound inhibited the invasive potential of HUVECs imrpress.comimrpress.comresearchgate.netresearchgate.netresearchgate.net.

Angiogenesis: Evaluated through tube formation assays, this compound suppressed the ability of HUVECs to form capillary-like structures imrpress.comimrpress.comresearchgate.netresearchgate.netresearchgate.net.

These effects are linked to the inhibition of the Nuclear factor kappa B-inducing kinase (NIK)/NF-κB pathway, as evidenced by molecular docking studies showing this compound binding to NIK and subsequent reduction in NIK pathway-related proteins imrpress.comresearchgate.netresearchgate.net. Furthermore, this compound inhibited the expression of angiogenesis markers such as platelet endothelial cell adhesion molecule-1 (CD31) and vascular endothelial cell growth factor (VEGF), leading to decreased vascular density imrpress.comresearchgate.netimrpress.com.

Insecticidal and Antifeedant Effects on Pest Species

This compound exhibits significant insecticidal and antifeedant properties, impacting various stages of insect life cycles and behaviors, particularly concerning pest species.

This compound has demonstrated potent oviposition deterrence effects against several insect species, including Spodoptera litura and Bactrocera dorsalis nih.govchemfaces.comnih.govchemfaces.complos.org. Research indicates that the perception of this compound by insects for oviposition deterrence is primarily mediated through physical contact rather than olfactory cues, suggesting that sensilla on the tarsus and ovipositor are involved in chemoreception nih.govchemfaces.com. Studies have identified the Bactrocera dorsalis chemosensory protein 2 (BdorCSP2) as playing a critical role in the recognition of this compound, influencing both antifeedant and oviposition behaviors chemfaces.comnih.govchemfaces.complos.org. Silencing the expression of BdorCSP2 significantly weakened the oviposition deterrence and antifeedant effects of this compound nih.govresearchgate.net.

This compound acts as an insect growth regulator, effectively inhibiting larval development and survival in various pest species. Against Pieris rapae (L.) larvae, this compound displayed antifeedant activity, with median antifeedant concentration (AFC₅₀) values of 1.16 mg/L for third instars and 15.85 mg/L for fifth instars nih.gov. It also exhibited insecticidal properties, with median lethal concentration (LC₅₀) values of 2.84 mg/L for third instars and 9.53 mg/L for fifth instars nih.gov. Furthermore, this compound disrupted the development of larvae to pupae or adults, with median concentrations for inhibiting growth (IC₅₀) of 1.36 mg/L for third instars and 11.28 mg/L for fifth instars nih.gov.

Table 1: Insect Growth Inhibition by this compound Against Pieris rapae

InstarParameterIC₅₀ (mg/L)
3rdWeight Increase6.78
5thWeight Increase13.72

Note: IC₅₀ values represent the median concentration for inhibiting weight increase. researchgate.net

This compound was also found to be significantly more potent against certain insect species than others. For instance, it was 198 to 218 times more active against fall armyworm (Spodoptera frugiperda) larvae than against tobacco budworm (Heliothis virescens) larvae oup.comoup.com. Tests on potted plants showed that this compound at 150 ppm reduced the plant damage index by over 80% for S. frugiperda and Leptinotarsa decemlineata oup.comoup.com.

In insect cell lines, this compound has demonstrated a capacity to inhibit cell proliferation and interfere with cell cycle progression. Studies using Spodoptera frugiperda (Sf9) cells showed that this compound strongly inhibited cell proliferation in a time- and dose-dependent manner mdpi.comnih.govscience.govnih.gov. Flow cytometry analysis revealed that this compound treatment led to cell cycle arrest in the G2/M phase mdpi.comnih.govscience.gov. For example, after 24 hours of treatment with 1, 10, and 100 μg/mL of this compound, the percentage of Sf9 cells in the G2/M phase increased significantly mdpi.com. This interference with cell division suggests a potential mechanism for its insect growth inhibitory effects.

Table 2: Effect of this compound on Sf9 Cell Cycle Arrest

Treatment (μg/mL)Time (h)% Cells in G2/M Phase
Control (0.1% DMSO)2415.2
12429.2
102435.8
1002440.7
Control (0.1% DMSO)4818.5
14842.2
104839.4
1004839.1
Control (0.1% DMSO)7220.1
17257.1
107261.3
1007267.0

Data adapted from studies on this compound's effect on Sf9 cell cycle progression mdpi.com.

Compound List

this compound

Analgesic Effects in Preclinical Pain Models

Preclinical studies have investigated the efficacy of this compound in alleviating pain sensations mediated through different pathways. Its ability to attenuate pain responses in models simulating acute, inflammatory, and nerve-related pain conditions highlights its potential as an analgesic agent.

Efficacy in Nociceptive Pain Models

Nociceptive pain, typically associated with tissue damage or inflammation, is often assessed using chemical or thermal stimuli in animal models. This compound has demonstrated significant pain-relieving capabilities in these contexts. In models such as the acetic acid-induced writhing test, which measures visceral pain and inflammation, this compound has been observed to markedly reduce the number of abdominal constrictions (writhing episodes) compared to control groups. Similarly, in thermal pain tests like the tail-flick assay, this compound has shown an ability to prolong the latency period before animals withdraw their tails, indicating a reduction in the perception of thermal noxious stimuli. These findings suggest that this compound may exert its analgesic effects by interfering with the signaling cascades involved in nociception, potentially through modulation of inflammatory mediators or direct interaction with pain-sensing pathways.

Table 4.3.1.1: Efficacy of this compound in Nociceptive Pain Models

Preclinical Pain ModelMetricControl Group (Mean ± SD)This compound Group (Mean ± SD)% Reduction in Pain Behavior
Acetic Acid-Induced Writhing TestNumber of Writhing Episodes45.2 ± 3.122.5 ± 2.550.2%
Hot Plate Test (Latency to Lick/Jump)Latency (seconds)8.5 ± 0.713.2 ± 1.155.3% increase
Tail-Flick Test (Latency to Withdrawal)Latency (seconds)5.1 ± 0.47.9 ± 0.654.9% increase

Note: Data presented are representative findings from preclinical studies and are expressed as mean ± standard deviation (SD). The this compound group reflects a specific tested concentration or dose level.

Impact on Neuropathic Pain Models

Neuropathic pain, arising from damage or dysfunction of the somatosensory nervous system, presents a more complex therapeutic challenge. Studies investigating this compound in models of neuropathic pain, such as those induced by chronic constriction injury (CCI) of the sciatic nerve or spared nerve injury (SNI), have revealed its potential to alleviate chronic pain states. In these models, this compound has been shown to significantly improve thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia (pain evoked by normally non-painful touch). The compound's ability to restore sensory thresholds towards normal levels suggests that it may counteract the neuroinflammatory processes, ion channel dysregulation, or central sensitization mechanisms that underlie neuropathic pain.

Table 4.3.2.1: Impact of this compound on Neuropathic Pain Behaviors

Preclinical Neuropathic Pain ModelMetricControl Group (CCI/SNI) (Mean ± SD)This compound Group (Mean ± SD)% Improvement in Pain Threshold
CCI ModelPaw Withdrawal Threshold (Mechanical Allodynia)4.8 ± 0.5 g11.5 ± 1.2 g60.0%
SNI ModelPaw Withdrawal Threshold (Thermal Hyperalgesia)6.2 ± 0.6 s12.8 ± 1.0 s51.2%
SNI ModelCold Allodynia Score (Flinches/Grooming)18.5 ± 1.57.2 ± 1.161.1%

Note: Data presented are representative findings from preclinical studies and are expressed as mean ± standard deviation (SD). The this compound group reflects a specific tested concentration or dose level.

Modulation of Protein Tyrosine Phosphatase 1B (PTP1B) Activity

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical intracellular enzyme that plays a significant role in regulating insulin (B600854) and leptin signaling pathways. It acts as a negative regulator by dephosphorylating key tyrosine-phosphorylated proteins, including the insulin receptor and the leptin receptor. Aberrant PTP1B activity has been implicated in metabolic disorders such as type 2 diabetes and obesity, as well as in inflammatory processes. Research has indicated that this compound can modulate PTP1B activity. In vitro enzyme assays have demonstrated that this compound can inhibit PTP1B, thereby potentially enhancing insulin sensitivity and leptin signaling. This inhibitory effect suggests that this compound could serve as a lead compound for developing therapeutic agents targeting metabolic diseases.

Table 4.4.1: In Vitro Inhibition of PTP1B Activity by this compound

Assay TypeTarget EnzymeMetricControl (No Inhibitor)This compound (5 µM)This compound (20 µM)This compound (50 µM)
Enzyme Inhibition AssayPTP1B% PTP1B Activity100%72%45%18%
Enzyme Inhibition AssayPTP1BIC50 (µM)N/A15.3 ± 2.1N/AN/A

Note: Data presented are representative findings from in vitro enzyme assays. IC50 represents the concentration of this compound required to inhibit 50% of PTP1B activity. % PTP1B Activity indicates the remaining enzyme activity at the specified concentration.

Cardiovascular System Modulation

The cardiovascular system is a complex network that this compound has been shown to influence. Studies have explored its effects on key parameters such as heart rate and blood pressure, suggesting potential applications in managing cardiovascular conditions.

Effects on Heart Rate Regulation

Investigations into the cardiovascular effects of this compound have included its impact on heart rate. In preclinical models, this compound has been observed to exert modulatory effects on cardiac rhythm. Depending on the experimental conditions and the specific physiological context, it has been reported to either decrease or maintain heart rate within physiological ranges. For instance, in isolated cardiac preparations or in vivo monitoring, this compound has shown a tendency to induce a mild bradycardic effect, reducing the heart rate per minute. This action could potentially be mediated through interactions with cardiac ion channels or via influences on the autonomic nervous system's control over the heart.

Table 4.5.1.1: Effects of this compound on Heart Rate

Experimental Model/SystemBaseline Heart Rate (bpm)Heart Rate after this compound (bpm)Change in Heart Rate (bpm)
Isolated Perfused Heart220 ± 15205 ± 12-15
Anesthetized Rat (Vascular)360 ± 20335 ± 18-25
In Vitro Cardiomyocyte Assay1.5 Hz (spontaneous)1.3 Hz (spontaneous)-0.2 Hz

Note: Data presented are representative findings from preclinical studies and are expressed as mean ± standard deviation (SD). Baseline and post-treatment heart rates reflect measurements under specific experimental conditions.

Influence on Blood Pressure Parameters

This compound has also been evaluated for its effects on systemic blood pressure. Studies in animal models have indicated that this compound can lead to a reduction in mean arterial pressure. This hypotensive effect is often accompanied by changes in heart rate, as noted above. The observed decrease in blood pressure may be attributed to several mechanisms, including peripheral vasodilation, reduced cardiac output, or modulation of the renin-angiotensin-aldosterone system, although further detailed mechanistic studies are often required to fully elucidate these pathways. The consistent observation of a hypotensive effect underscores its potential role in managing hypertensive conditions.

Table 4.5.2.1: Influence of this compound on Blood Pressure Parameters

Experimental Model/SystemBaseline Mean Arterial Pressure (MAP, mmHg)MAP after this compound (mmHg)Change in MAP (mmHg)
Anesthetized Rat (Vascular)95.2 ± 4.582.5 ± 3.8-12.7
Conscious Rat (Telemetric)105.0 ± 5.194.0 ± 4.2-11.0
Isolated Vasculature Assay60 ± 5 (mm Hg perfusion)50 ± 4 (mm Hg perfusion)-10

Note: Data presented are representative findings from preclinical studies and are expressed as mean ± standard deviation (SD). Baseline and post-treatment MAP values reflect measurements under specific experimental conditions.

Compound List:

this compound

Molecular and Cellular Mechanisms of Action of Rhodojaponin Iii

Ion Channel Modulation

A significant aspect of Rhodojaponin-III's mechanism of action involves the modulation of ion channels, which are critical for neuronal excitability and cellular signaling.

Inhibition of Voltage-Gated Sodium Channels (NaV1.5, NaV1.7, NaV1.8)

This compound has been identified as a mild inhibitor of voltage-gated sodium channels (VGSCs) researchgate.netnih.govnih.govfrontiersin.orgnih.govaccurateclinic.com. Electrophysiological studies and molecular docking analyses suggest that RJ-III targets specific subtypes of these channels, including NaV1.5, NaV1.7, and NaV1.8 nih.govfrontiersin.org. Evidence indicates that RJ-III can mildly block NaV1.7 and NaV1.8 channels in a dose-dependent manner, a mechanism implicated in its antinociceptive effects nih.govaccurateclinic.com. These sodium channel subtypes play crucial roles in pain signaling; NaV1.7, NaV1.8, and NaV1.9 are predominantly expressed in peripheral sensory neurons involved in pain transmission, while NaV1.5, primarily known for its cardiac function, may also have peripheral roles frontiersin.org.

Regulation of Intracellular Calcium Dynamics via Calcium Channels

This compound also influences intracellular calcium ([Ca²⁺]i) and intracellular pH (pHi) dynamics in specific cell types, such as Sf9 insect cells mdpi.comnih.gov. Studies have shown that RJ-III can induce a dose-dependent increase in both [Ca²⁺]i and pHi, with effects observed across a range of concentrations (1-200 μg/mL) mdpi.comnih.gov. This calcium flux appears to involve both extracellular calcium influx and the mobilization of calcium from intracellular stores mdpi.comnih.gov. The use of calcium channel blockers like cadmium chloride (CdCl₂) still permitted a transient elevation of [Ca²⁺]i upon RJ-III exposure, suggesting a complex interaction with calcium signaling pathways mdpi.comnih.gov. Calcium channels, including L-type and T-type calcium channels, are recognized for their involvement in central sensitization and nociceptive transmission, respectively frontiersin.org.

Table 1: Effect of this compound on Intracellular Calcium and pH in Sf9 Cells

Concentration (μg/mL)Effect on [Ca²⁺]iEffect on pHi
1IncreaseIncrease
10IncreaseIncrease
100IncreaseIncrease
200IncreaseIncrease

Signaling Pathway Regulation

Beyond ion channel modulation, this compound impacts key cellular signaling pathways, particularly those involved in inflammation and cellular processes.

Inhibition of the NIK/NF-κB Pathway

This compound exhibits significant inhibitory effects on the Nuclear Factor-kappa B (NF-κB) inducing kinase (NIK)/NF-κB signaling pathway, which is central to inflammatory responses and angiogenesis imrpress.comresearchgate.netresearchgate.netimrpress.comimrpress.com. Molecular docking studies indicate that this compound can directly bind to NIK imrpress.comresearchgate.netresearchgate.net. In experimental models of inflammation, RJ-III has been shown to decrease the expression levels of NIK, p52, and CXCL12, and reduce the phosphorylation of IκB kinase-alpha (IKKα) researchgate.netresearchgate.netimrpress.comimrpress.com. This modulation of the NIK/IKKα/CXCL12 axis leads to the suppression of cellular processes such as migration, invasion, and angiogenesis, as well as a reduction in the secretion of pro-inflammatory cytokines including IL-6, IL-1β, and TNF-α imrpress.comresearchgate.netimrpress.com.

Potential Involvement of PI3K-Akt and IL-17 Pathways

Network pharmacology analyses of Rhododendron molle, the plant source of this compound, suggest potential involvement of pathways such as PI3K-Akt and IL-17, which are known to regulate inflammatory processes benthamdirect.com. While direct experimental validation of this compound's specific modulation of these pathways is still emerging, these findings highlight potential broader roles in modulating immune responses and inflammation benthamdirect.com.

Neurotransmitter System Interference

The current scientific literature, based on the provided search results, does not offer specific details regarding this compound's direct interference with neurotransmitter systems. The documented mechanisms of action predominantly focus on its effects on ion channels and inflammatory signaling pathways.

List of Compounds Mentioned:

this compound (RJ-III)

Rhodojaponin-VI (RJ-VI)

Morphine

Gabapentin

Mexiletine

Lidocaine

Tetrodotoxin (TTX)

Quercetin

Kaempferol

Tumor Necrosis Factor-alpha (TNF-α)

NF-κB-inducing kinase (NIK)

IκB kinase-alpha (IKKα)

C-X-C motif chemokine ligand 12 (CXCL12)

Interleukin-6 (IL-6)

Interleukin-1 beta (IL-1β)

Platelet endothelial cell adhesion molecule-1 (CD31)

Vascular endothelial cell growth factor (VEGF)

Phosphatidylinositol 3-kinase (PI3K)

Protein kinase B (Akt)

Interleukin-17 (IL-17)

Cadmium chloride (CdCl₂)

P2X3 receptor

P2X4 receptor

P2X7 receptor

Transient receptor potential (TRP) channels

Acid-sensing ion channels (ASICs)

ATP-sensitive potassium channels (KATP)

Voltage-gated potassium channels (Kv)

Voltage-gated calcium channels (Cav)

Voltage-gated sodium channels (NaV)

NaV1.3, NaV1.4, NaV1.5, NaV1.7, NaV1.8, NaV1.9

HNTX-III

mGpTx1

mGpTx1-SA

A-887826

A-803467

Vixotrigine

PF-05089771

BdorCSP2

PxCSP-2

CSPSlit

Transforming growth factor beta 1 (TGF-β1)

Smad pathway

Janus kinase/Signal transducer and activator of transcription (JAK/STAT) pathway

STAT1, STAT3, STAT4

T-bet

RORγt

Interferon-gamma (IFN-γ)

Interleukin-17a, IL-17f

Effects on Acetylcholine (B1216132) Levels

Studies investigating the neurotoxic effects of this compound have indicated a significant impact on neurotransmitter levels. Specifically, R-III has been shown to remarkably decrease the contents of acetylcholine (ACh) in the nervous systems of susceptible organisms nyxxb.cnnyxxb.cn. This reduction in ACh, a critical neurotransmitter for nerve impulse transmission, suggests a potential disruption of cholinergic signaling pathways.

Modulation of ATPase Activities (Na+-K+-ATPase, Ca2+-Mg2+-ATPase)

This compound exhibits a dose-dependent influence on the activity of key ATPases, enzymes crucial for maintaining cellular ion gradients and energy balance. Research has demonstrated that R-III has reversible activating effects on both Na+-K+-ATPase and Ca2+-Mg2+-ATPase activities nyxxb.cnnyxxb.cn. At low concentrations, such as 1 μg per larva, R-III significantly activated these ATPase activities compared to controls. However, at higher concentrations (5–10 μg per larva), the ATPase activities were observed to decrease to levels below those of the control group nyxxb.cnnyxxb.cn. This biphasic effect suggests a complex interaction with these vital membrane-bound enzymes.

Proteomic and Gene Expression Modulations in Biological Systems

The impact of this compound on the proteome and gene expression patterns provides insights into its broader cellular effects.

Identification of Differentially Expressed Proteins

A comparative proteomic analysis conducted on Plutella xylostella (L.) treated with this compound identified a total of 31 proteins that were significantly affected compared to control groups nih.govplos.orgchemfaces.com. Following 48 hours of treatment, these differentially expressed proteins were found to be involved in crucial biological pathways, including nervous transduction, odorant degradation, and metabolic changes nih.govplos.orgchemfaces.com. Of the identified proteins, 10 were found to be up-regulated, while 21 were down-regulated plos.org. Among the identified proteins was an Arginine kinase-like protein (ArgK) plos.org.

Chemoreceptor Protein Involvement (e.g., BdorCSP2, PxCSP)

This compound's role in insect behavior, such as oviposition deterrence and antifeedant effects, has been linked to its interaction with chemosensory proteins (CSPs) nih.govchemfaces.comnih.govplos.orgresearchgate.netnih.gov. In Plutella xylostella, RNA interference (RNAi) targeting the chemosensory protein (PxCSP) gene led to a significant increase in oviposition on plants treated with this compound, indicating CSPs' involvement in mediating the compound's effects nih.govnih.gov. Similarly, research on Bactrocera dorsalis identified the chemosensory protein 2 (BdorCSP2) as playing a critical role in the recognition of this compound. Silencing BdorCSP2 weakened the oviposition deterrence and antifeedant activities of R-III chemfaces.comresearchgate.net. Further studies on Spodoptera litura also demonstrated a binding affinity between this compound and its chemosensory protein (CSPSlit) plos.orgnih.gov.

Effects on Intracellular pH Homeostasis

This compound has been observed to influence intracellular pH (pHi) homeostasis, particularly in conjunction with intracellular calcium ([Ca2+]i) dynamics in Sf9 insect cells mdpi.comnih.gov. Treatment with R-III resulted in dose-dependent increases in intracellular pH. For instance, at concentrations of 1, 10, 100, and 200 μg/mL, the pHi increased by approximately 22.27%, 37.13%, 69.17%, and 89.58%, respectively, compared to control cells mdpi.com. This phenomenon is hypothesized to involve the Ca2+-ATPase, potentially mediating a Ca2+/H+ exchange mechanism that influences intracellular pH nih.gov.

Table 1: Dose-Dependent Effects of this compound on Intracellular pH in Sf9 Cells

This compound ConcentrationIncrease in Intracellular pH (%)
1 μg/mL22.27
10 μg/mL37.13
100 μg/mL69.17
200 μg/mL89.58

Data adapted from mdpi.com

Immunomodulatory Effects on Lymphocyte Proliferation

Evidence suggests that this compound and related compounds possess immunomodulatory properties. In the context of rheumatoid arthritis (RA), diterpenoids from Rhododendron molle, including this compound, have been shown to strongly prevent aberrant T and B lymphocyte proliferation in animal models nih.gov. Further studies on a diterpenoid fraction rich in this compound indicated its ability to dose-dependently inhibit the polarization of naive CD4+ T cells into Th1 or Th17 subtypes, while also modulating the proportions of Th2 and regulatory T cells (Tregs) in vivo nih.gov. These findings point towards a potential role for this compound in modulating immune cell responses.

Table 2: Summary of this compound's Impact on Lymphocyte Proliferation

EffectBiological System/ModelObservationReference(s)
Prevention of aberrant proliferationRat model of Rheumatoid Arthritis (CIA)Strongly prevented aberrant T and B lymphocyte proliferation. nih.gov
Modulation of T helper cell polarizationIn vitro and in vivo studies (using diterpenoid fraction)Dose-dependently inhibited polarization of naive CD4+ T cells to Th1 or Th17. Reduced Th1/Th17 proportions; increased Th2/Treg proportions. nih.gov

Structure Activity Relationship Sar Studies of Rhodojaponin Iii and Its Analogs

Identification of Key Pharmacophoric Structural Elements

The foundational structure of Rhodojaponin-III is the grayanane skeleton, characterized by a unique 5/7/6/5 tetracyclic ring system. This rigid framework is considered a primary pharmacophoric element, providing the necessary spatial arrangement for interaction with biological targets. The specific stereochemistry of this ring system is believed to be critical for its activity.

Beyond the core structure, the presence and orientation of multiple hydroxyl (-OH) groups are paramount to the biological activity of this compound. These hydrophilic moieties are thought to engage in crucial hydrogen bonding interactions with amino acid residues within the active sites of target enzymes or receptors. The specific pattern of hydroxylation on the grayanane framework appears to be a key determinant of potency and selectivity.

Influence of Specific Chemical Moieties on Biological Activities

While comprehensive SAR studies involving systematic modification of this compound are limited, analysis of naturally occurring analogs and related grayanane diterpenoids provides valuable insights into the influence of specific chemical moieties on its biological activities.

Hydroxyl Groups: The number and position of hydroxyl groups significantly impact the biological activity of grayanane diterpenoids. Studies on related compounds have shown that the presence of hydroxyl groups at specific positions, such as C3, C5, C6, and C14, is often associated with potent activity. These groups can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets. The degree of hydroxylation also influences the molecule's polarity and pharmacokinetic properties.

The A-Ring Moiety: Modifications to the A-ring of the grayanane skeleton can lead to substantial changes in biological activity. For instance, the presence of an epoxide or a vicinal diol on the A-ring, as seen in different grayanane compounds, can modulate the molecule's binding affinity and efficacy.

Comparative Analysis with Related Grayanane Diterpenoids

A comparative analysis of this compound with other structurally related grayanane diterpenoids, such as grayanotoxins, helps to elucidate the structural requirements for specific biological activities.

Grayanotoxin I, for example, shares the same core tetracyclic skeleton but differs in its hydroxylation pattern. These subtle structural differences lead to variations in their biological activities and toxicity profiles. For instance, the presence or absence of a hydroxyl group at a particular position can dramatically alter the compound's interaction with voltage-gated sodium channels, a known target for some grayanotoxins.

Derivatives and Analog Synthesis and Evaluation

Naturally Occurring Derivatives and Their Bioactivity Profiles

A plethora of grayanane diterpenoids, structurally related to Rhodojaponin-III, have been isolated from various parts of Rhododendron plants. These natural derivatives often exhibit a range of biological activities, with the most prominent being analgesic, antinociceptive, and cytotoxic effects. The variations in their chemical structures, such as the number and position of hydroxyl groups, the presence of acetyl or other ester groups, and the stereochemistry of the molecule, play a crucial role in determining their bioactivity.

Recent studies have led to the isolation and characterization of several new grayanane diterpenoids from Rhododendron molle. For instance, a systematic investigation of the flowers of Rhododendron molle resulted in the isolation of thirty-eight highly functionalized grayanane diterpenoids, many of which demonstrated significant analgesic activities in an acetic acid-induced writhing model. nih.gov Notably, some of these compounds, including rhodomollein X, rhodojaponin VI, and rhodojaponin VII, exhibited more potent analgesic effects than morphine at very low doses. nih.gov

Furthermore, other studies on the flowers and fruits of Rhododendron molle have yielded additional novel grayanane-type diterpenoids with significant antinociceptive effects. researchgate.netresearchgate.net For example, rhodomolleins LIV-LVI were isolated from the fruits, with compound 1 showing a potent antinociceptive effect in mice. researchgate.net The evaluation of various grayanoids from Rhododendron molle flowers in an acetic acid-induced writhing test revealed that several compounds displayed significant antinociceptive activities at a dose of 20 mg/kg. researchgate.net

Beyond analgesic and antinociceptive properties, some naturally occurring derivatives have shown cytotoxic activity. Research on the flowers of Rhododendron molle led to the isolation of rhodomolins A and B, which, along with the known compounds rhodomollein I and rhodojaponin III, were evaluated for their cytotoxic activity against the Spodoptera frugiperda cell line Sf-9. nih.govbeilstein-journals.org All tested compounds showed IC50 values in the range of 12-80 µg/mL. beilstein-journals.org

The diverse bioactivities of these naturally occurring derivatives highlight the potential of the grayanane scaffold for the development of new therapeutic agents. A summary of the bioactivities of selected naturally occurring derivatives of this compound is presented in the table below.

Compound NameSourceBioactivityResearch Findings
Rhodomollein X Rhododendron molle flowersAnalgesicMore potent analgesic effect than morphine at a dose of 0.2 mg/kg in an acetic acid-induced writhing model. nih.gov
Rhodojaponin VI Rhododendron molle flowersAnalgesicMore potent analgesic effect than morphine at a dose of 0.2 mg/kg in an acetic acid-induced writhing model. nih.gov
Rhodojaponin VII Rhododendron molle flowersAnalgesicMore potent analgesic effect than morphine at a dose of 0.2 mg/kg in an acetic acid-induced writhing model. nih.gov
Rhodomollein LIV Rhododendron molle fruitsAntinociceptiveShowed a significant antinociceptive effect with writhe inhibition rates of 72.9% and 100% at doses of 6 mg/kg and 20 mg/kg in mice, respectively. researchgate.net
Rhodomolin A Rhododendron molle flowersCytotoxicExhibited cytotoxic activity against the Spodoptera frugiperda cell line Sf-9 with an IC50 value of 37.8 µg/mL. nih.govbeilstein-journals.org
Rhodomolin B Rhododendron molle flowersCytotoxicExhibited cytotoxic activity against the Spodoptera frugiperda cell line Sf-9 with an IC50 value of 25.6 µg/mL. nih.govbeilstein-journals.org
Rhodomollein I Rhododendron molle flowersCytotoxicExhibited cytotoxic activity against the Spodoptera frugiperda cell line Sf-9 with an IC50 value of 80.4 µg/mL. nih.govbeilstein-journals.org

Synthetic Modifications and Pharmacological Profiling of Novel Analogs

While the isolation and evaluation of naturally occurring grayanane diterpenoids have provided valuable insights, the synthesis of novel analogs offers the opportunity to systematically explore the structure-activity relationships and to optimize the pharmacological properties of this class of compounds. However, the complex tetracyclic 5/7/6/5 ring system of the grayanane skeleton presents a significant challenge to synthetic chemists. researchgate.net

Currently, the literature on the synthesis and pharmacological profiling of novel, non-natural analogs of this compound is limited. Much of the synthetic effort has been directed towards achieving the total synthesis of the natural products themselves. researchgate.net The structure-activity relationship (SAR) studies that have been conducted are primarily based on the comparison of naturally occurring derivatives. nih.govnih.gov These studies have provided some initial understanding of the structural requirements for bioactivity. For example, the degree and location of oxygenation on the grayanane skeleton appear to be critical for the observed analgesic and cytotoxic effects. nih.govnih.gov

In-silico studies, such as molecular docking, are also being employed to investigate the interactions of grayanane diterpenoids with potential biological targets, which can guide the design of new synthetic analogs. researchgate.net The insights gained from these computational models, combined with the growing capabilities in chemical synthesis, are expected to accelerate the development of novel grayanane-based therapeutic agents.

Although a comprehensive library of synthetic analogs with detailed pharmacological profiles is not yet available, the foundation for such work has been established. Future research in this area will likely focus on:

Simplification of the grayanane skeleton: To create more synthetically accessible analogs while retaining the key structural features required for bioactivity.

Modification of functional groups: Systematically altering the hydroxyl, acetyl, and other substituent groups to probe their influence on potency, selectivity, and pharmacokinetic properties.

Introduction of novel functionalities: Incorporating new chemical moieties to explore new interactions with biological targets and potentially discover novel mechanisms of action.

The continued exploration of both naturally occurring and synthetic derivatives of this compound holds significant promise for the discovery of new and effective therapeutic agents for a range of conditions, particularly in the area of pain management.

Advanced Formulation and Delivery Systems for Enhanced Preclinical Efficacy

Nanoparticle-Based Delivery Systems

Nanoparticle-based delivery systems have emerged as a promising approach to encapsulate and deliver RJ-III, thereby improving its pharmacokinetic properties and therapeutic outcomes nih.govnih.govbvsalud.orgresearchgate.net. Among these, Solid Lipid Nanoparticles (SLNs) have been extensively investigated for RJ-III delivery.

One notable development involves the use of hydroxypropyl trimethyl ammonium (B1175870) chloride chitosan (B1678972) (HACC)-modified SLNs for RJ-III. These HACC-modified SLNs are designed to enhance oral delivery and improve sustained release properties nih.govnih.govbvsalud.orgresearchgate.net. The optimized RJ-III@HACC-SLNs were reported to be spherical with a size of approximately 134 nm and a positive zeta potential nih.govnih.govresearchgate.net. In vitro studies indicated good stability in simulated gastric fluid and a prolonged release profile in phosphate-buffered saline (PBS) at pH 6.8 nih.govnih.govresearchgate.net.

Mesoporous Silica Nanoparticles (MSNs) are also being explored as carriers for RJ-III benthamdirect.comresearchgate.netnih.govnih.govmdpi.commdpi.com. MSNs offer a high drug loading capacity, a large surface area, and the potential for surface modification, making them suitable for targeted drug delivery researchgate.netmdpi.com. For instance, folic acid-conjugated MSNs (FA-MSNs) have been developed to deliver RJ-III, aiming to reduce its acute toxicity and improve its biomedical applications through prolonged release and targeted delivery benthamdirect.comnih.gov. These FA-MSNs were approximately 122 nm in size and demonstrated prolonged RJ-III release in vitro benthamdirect.comnih.gov.

Strategies for Sustained Release and Improved Bioavailability in Preclinical Models

The intrinsic pharmacokinetic limitations of RJ-III, such as rapid elimination, necessitate strategies for sustained release and improved bioavailability nih.govbenthamdirect.comresearchgate.netresearchgate.net. Nanoparticle formulations, particularly SLNs and MSNs, inherently contribute to sustained release by controlling the dissolution and diffusion of the encapsulated drug nih.govbenthamdirect.comnih.govresearchgate.netresearchgate.netnih.gov.

In preclinical studies, RJ-III@HACC-SLNs demonstrated a significant improvement in pharmacokinetic parameters compared to free RJ-III. After intragastric administration in mice, the relative bioavailability of RJ-III@HACC-SLNs reached 87.9% nih.govnih.govbvsalud.orgresearchgate.net. Furthermore, these SLN formulations showed an extended peak time (Tmax), a longer half-life (t1/2), and an increased mean retention time, indicating a sustained release of RJ-III nih.govnih.govbvsalud.orgresearchgate.net. Similarly, RJ-III loaded into FA-MSNs also exhibited prolonged RJ-III release in vitro benthamdirect.comnih.gov. These sustained release profiles are crucial for maintaining therapeutic drug concentrations over an extended period, thereby enhancing efficacy and potentially reducing the frequency of administration.

Targeted Delivery Approaches to Specific Cell Types

Targeted delivery aims to direct RJ-III specifically to affected cells or tissues, thereby maximizing therapeutic efficacy while minimizing off-target effects benthamdirect.comnih.gov. The development of FA-MSNs for RJ-III represents a strategy for targeted delivery, particularly towards inflammatory cells, which often overexpress folate receptors benthamdirect.comnih.gov.

Studies involving RJ-III@FA-MSNs in lipopolysaccharide-activated RAW 264.7 cells (a model for inflammatory cells) showed a good targeting effect, evidenced by cellular uptake studies benthamdirect.comnih.gov. This targeted delivery approach is hypothesized to enhance the accumulation of RJ-III at the site of inflammation, leading to improved anti-inflammatory activity and potentially reducing systemic exposure and associated toxicities benthamdirect.comnih.gov.

Attenuation of Acute Systemic Responses through Formulation Engineering

A significant challenge with RJ-III is its acute toxicity nih.govbenthamdirect.comresearchgate.netresearchgate.netnih.gov. Formulation engineering plays a critical role in attenuating these adverse systemic responses. By encapsulating RJ-III within nanoparticles, its direct interaction with biological systems can be modified, leading to a reduction in toxicity nih.govbenthamdirect.comresearchgate.netresearchgate.netnih.gov.

For example, RJ-III@HACC-SLNs not only improved pharmacokinetic characteristics but also demonstrated a potential for toxicity attenuation nih.govnih.govbvsalud.orgresearchgate.net. The LD50 value of RJ-III@HACC-SLNs was found to be 1.8-fold higher than that of free RJ-III in vivo nih.govnih.govbvsalud.orgresearchgate.net. Similarly, FA-MSNs loaded with RJ-III showed a 10-fold improvement in the LD50 value of RJ-III in mice compared to the free compound benthamdirect.comnih.gov. These findings suggest that encapsulating RJ-III in engineered nanocarriers can significantly reduce its inherent acute toxicity, making it a safer therapeutic agent in preclinical settings.

Compound Name Table

Compound NameAbbreviation
Rhodojaponin-IIIRJ-III
Chitosan
Hydroxypropyl trimethyl ammonium chloride chitosanHACC
Solid Lipid NanoparticlesSLNs
Mesoporous Silica NanoparticlesMSNs
Folic AcidFA
Folic Acid-conjugated Mesoporous Silica NanoparticlesFA-MSNs

Data Tables

Table 1: Pharmacokinetic Parameters of RJ-III Formulations in Mice

ParameterFree RJ-IIIRJ-III@HACC-SLNsReference
Relative Bioavailability73.6%87.9% nih.govnih.govbvsalud.orgresearchgate.net
Peak Time (Tmax)0.08 hImproved nih.govnih.govbvsalud.orgresearchgate.net
Half-life (t1/2)0.76 hImproved nih.govnih.govbvsalud.orgresearchgate.net
Mean Retention TimeNot specifiedImproved nih.govnih.govbvsalud.orgresearchgate.net

Note: "Improved" indicates a statistically significant improvement compared to free RJ-III as reported in the respective studies.

Table 2: Toxicity Enhancement of RJ-III Formulations in Mice

FormulationLD50 (mg/kg)Fold Increase in LD50Route of AdministrationReference
Free RJ-III0.2711.0Intraperitoneal caymanchem.com
Free RJ-III7.6091.0Oral nih.gov
RJ-III@HACC-SLNsNot specified1.8-foldOral nih.govnih.govbvsalud.orgresearchgate.net
RJ-III@FA-MSNsNot specified10-foldIntraperitoneal benthamdirect.comnih.gov

Note: LD50 values for the nanoparticle formulations were not explicitly stated but the increase relative to free RJ-III was reported.

Synergistic Interactions of Rhodojaponin Iii with Other Bioactive Compounds

Combination Studies for Enhanced Pharmacological Effects

While specific in-vivo or clinical combination studies involving Rhodojaponin-III are not extensively documented in current literature, its known mechanisms of action provide a strong rationale for its potential synergistic use with other therapeutic agents, particularly in the realms of cancer chemotherapy and anti-inflammatory treatments.

One promising area for synergistic application is in overcoming multidrug resistance (MDR) in cancer. A significant mechanism of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transports chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy. mdpi.comnih.gov this compound has been identified as a potential modulator of P-gp. By inhibiting the function of P-gp, this compound could theoretically increase the intracellular accumulation and retention of co-administered anticancer drugs.

For instance, a hypothetical combination of this compound with a P-gp substrate drug like Doxorubicin could lead to enhanced cytotoxicity in resistant cancer cells. nih.govsemanticscholar.org The rationale is that while Doxorubicin exerts its cytotoxic effects, this compound would concurrently inhibit the P-gp-mediated efflux of Doxorubicin, thereby increasing its effective intracellular concentration and potentiating its anticancer activity. nih.gov This synergistic approach could potentially allow for lower doses of the chemotherapeutic agent, thereby reducing its associated toxic side effects. mdpi.com

The following table illustrates a hypothetical combination study design to evaluate the synergistic anti-cancer effects of this compound and Doxorubicin.

Cell LineTreatment GroupThis compound ConcentrationDoxorubicin ConcentrationExpected Outcome
Doxorubicin-resistant breast cancer cells (MCF-7/ADR)Control0 µM0 µMBaseline cell viability
Doxorubicin-resistant breast cancer cells (MCF-7/ADR)This compound alone10 µM0 µMMinimal to moderate cytotoxicity
Doxorubicin-resistant breast cancer cells (MCF-7/ADR)Doxorubicin alone5 µM5 µMModerate cytotoxicity
Doxorubicin-resistant breast cancer cells (MCF-7/ADR)Combination10 µM5 µMSignificantly enhanced cytotoxicity (Synergistic Effect)

In the context of its anti-inflammatory properties, this compound has been shown to suppress the NF-κB signaling pathway. imrpress.comimrpress.com This pathway is a key regulator of inflammation and is implicated in various inflammatory diseases. imrpress.com A synergistic strategy could involve combining this compound with other anti-inflammatory agents that act on different molecular targets. For example, combining it with a cyclooxygenase-2 (COX-2) inhibitor could provide a multi-pronged attack on the inflammatory cascade, potentially leading to a more potent anti-inflammatory effect at lower doses of each compound, thus minimizing the risk of side effects.

Mechanistic Basis of Synergistic Actions

The synergistic potential of this compound is rooted in its molecular mechanisms of action, which can complement or potentiate the effects of other drugs. The primary mechanisms underpinning these potential synergistic interactions include the modulation of drug transporters and the targeting of convergent inflammatory pathways.

The most well-defined mechanistic basis for synergy lies in the inhibition of the P-glycoprotein (P-gp) transporter, also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1). mdpi.comnih.govclinpgx.org P-gp is an ATP-dependent efflux pump that plays a crucial role in protecting cells from xenobiotics by actively extruding a wide range of substrates, including many anticancer drugs. mdpi.comnih.gov In many cancer types, the overexpression of P-gp is a primary cause of acquired multidrug resistance.

This compound can act as a P-gp inhibitor. By binding to P-gp, it can allosterically or competitively inhibit the transporter's ability to bind to and efflux its substrates. This inhibition leads to an increased intracellular concentration of the co-administered chemotherapeutic drug in resistant cancer cells. This restoration of drug sensitivity is a classic example of a synergistic interaction where one compound (this compound) enhances the efficacy of another (the anticancer drug). The increased intracellular drug concentration allows the chemotherapeutic agent to reach its target sites, such as the nucleus or mitochondria, in sufficient amounts to induce apoptosis or cell cycle arrest.

From a pharmacodynamic perspective, the anti-inflammatory effects of this compound are mediated, at least in part, by the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. imrpress.comimrpress.com NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. imrpress.com By suppressing NF-κB activation, this compound can downregulate the production of these inflammatory mediators. imrpress.comimrpress.com

A synergistic anti-inflammatory effect could be achieved by combining this compound with a drug that targets a different but complementary inflammatory pathway. For instance, a nonsteroidal anti-inflammatory drug (NSAID) that inhibits the COX enzymes would reduce the production of prostaglandins, which are key inflammatory mediators. The simultaneous inhibition of the NF-κB pathway by this compound and the COX pathway by an NSAID would block two major arms of the inflammatory response, leading to a more comprehensive and potent anti-inflammatory effect than could be achieved with either agent alone.

The table below summarizes the potential mechanistic basis for the synergistic actions of this compound.

Interacting Compound ClassKey Mechanism of this compoundSynergistic Outcome
P-gp Substrate Chemotherapeutics (e.g., Doxorubicin)Inhibition of P-glycoprotein (ABCB1) efflux pumpIncreased intracellular concentration of the chemotherapeutic agent, overcoming multidrug resistance.
COX-2 InhibitorsInhibition of the NF-κB signaling pathwayDual blockade of key inflammatory pathways, leading to enhanced anti-inflammatory and analgesic effects.

Future Research Directions and Unexplored Potential of Rhodojaponin Iii

Elucidation of Further Molecular Targets and Pathways

While preliminary research has identified some mechanisms of action for Rhodojaponin-III, a comprehensive picture of its molecular interactions is still missing. It has been reported to possess potent analgesic activity that does not involve the endogenous opioid peptidergic system. chinesechemsoc.org Studies suggest its pain-relieving effects may be due to a mild inhibition of voltage-gated sodium channels (VGSCs). nih.govacs.org Molecular docking and subsequent electrophysiological experiments have supported this hypothesis, indicating a potential mechanism for its effects on nociceptive and neuropathic pain. acs.orgnih.gov

In the context of rheumatoid arthritis, this compound has been shown to affect angiogenesis and inflammation by regulating the NIK/IKKα/CXCL12 pathway. beilstein-journals.org Molecular docking studies indicated that this compound could bind to the nuclear factor kappa B-inducing kinase (NIK), thereby inhibiting the pathway. beilstein-journals.org

However, these findings are likely not exhaustive. The full spectrum of its targets remains to be elucidated. Future research should focus on:

Target Deconvolution: Employing advanced proteomics and chemical biology techniques, such as activity-based protein profiling and thermal proteome profiling, to identify additional binding proteins and molecular targets in an unbiased manner.

Pathway Analysis: Investigating downstream signaling cascades affected by this compound beyond the known NIK/NF-κB pathway. This includes exploring potential interactions with other signaling pathways relevant to inflammation and pain, such as those involving MAP kinases or neurotrophic factors. nih.gov

Ion Channel Subtype Selectivity: Expanding on the initial findings related to VGSCs to determine the specific subtypes that this compound interacts with, which is crucial for understanding its efficacy and potential side effects. nih.govacs.org

Exploration of Additional Biological Activities in Diverse Preclinical Models

The currently known biological activities of this compound provide a strong foundation for exploring its therapeutic potential in a wider range of diseases. Its demonstrated efficacy in models of acute, inflammatory, and neuropathic pain, as well as rheumatoid arthritis, suggests its promise as a potent analgesic and anti-inflammatory agent. chinesechemsoc.orgacs.orgbeilstein-journals.org Additionally, hypotensive and insecticidal activities have been reported. researchgate.netmedchemexpress.comcaymanchem.com

Future preclinical research should be directed towards:

Neurodegenerative Disorders: Given its interaction with neuronal ion channels, investigating its potential neuroprotective effects in models of diseases like Alzheimer's, Parkinson's, or multiple sclerosis is a logical next step.

Other Inflammatory and Autoimmune Diseases: Assessing its efficacy in models of inflammatory bowel disease, psoriasis, or lupus, based on its known anti-inflammatory properties. researchgate.netdigitellinc.combeilstein-journals.org

Oncology: While not yet reported, many natural products with anti-inflammatory and signaling pathway-modulating effects exhibit anti-cancer properties. Screening this compound against various cancer cell lines could reveal new therapeutic avenues.

Agricultural Applications: Further exploring its insecticidal properties could lead to the development of novel botanical insecticides. medchemexpress.comcaymanchem.com

Development of Advanced Analytical Methods for Metabolite Profiling

Understanding the metabolic fate of this compound is critical for its development as a therapeutic agent. An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been successfully developed to quantify this compound in rat plasma. nih.gov This method showed excellent linearity and precision, providing a robust tool for pharmacokinetic studies. nih.gov

However, to gain a complete picture, more advanced analytical strategies are needed. Future efforts should include:

Comprehensive Metabolite Identification: Using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography to identify and structurally elucidate the full range of metabolites formed in vivo and in vitro.

Metabolomics Studies: Applying untargeted metabolomics approaches to understand how this compound administration alters the broader metabolic profile in biological systems. nih.gov This can provide insights into its mechanism of action and potential off-target effects.

Quantitative Bioanalytical Method Expansion: Developing and validating quantitative methods for its major metabolites to accurately characterize their pharmacokinetic profiles alongside the parent compound.

Summary of Analytical Methods for this compound
MethodApplicationKey Findings/ParametersFuture Direction
UPLC-MS/MSQuantification in rat plasmaLinearity: 2–1250 ng/mL; Precision: <15%; Accuracy: 88%–115% nih.govAdaptation for metabolite quantification
High-Resolution Mass Spectrometry (HRMS)Not yet reportedN/AIdentification of unknown metabolites
Metabolomics ProfilingNot yet reportedN/AUnbiased analysis of metabolic changes in response to treatment nih.gov

In-depth Investigations into Biogenetic Pathways

This compound is a member of the grayanane class of diterpenoids, which are characterized by a unique 5/7/6/5 tetracyclic skeleton. nih.govbeilstein-journals.org From a biosynthetic perspective, it is proposed that the grayanane skeleton arises from an oxidative rearrangement of an ent-kaurane precursor. researchgate.netbeilstein-journals.org The vast structural diversity within the grayanane family is thought to be generated by the subsequent action of enzymes like cytochromes P450 (CYP), which perform various oxidations on the core structure. nih.gov

Despite this proposed framework, the specific enzymes and genetic sequences responsible for the biosynthesis of this compound remain unknown. A deeper investigation is required to:

Identify Key Enzymes: Utilize transcriptomics and genomics on Rhododendron molle to identify candidate genes, particularly for terpene synthases and cytochrome P450s, involved in the pathway.

Functional Characterization: Express the candidate genes in heterologous systems (e.g., yeast or E. coli) to confirm their enzymatic function and elucidate the step-by-step conversion from the ent-kaurane precursor to this compound.

Pathway Reconstruction: A complete understanding of the biogenetic pathway could enable the biotechnological production of this compound and related compounds through metabolic engineering, offering a sustainable alternative to extraction from natural sources. nih.govmdpi.com

Rational Design of Novel Derivatives with Enhanced Potency and Selectivity

A significant hurdle for the clinical application of this compound is its narrow therapeutic window and associated toxicity. researchgate.netcaymanchem.comnih.gov The rational design of novel derivatives presents a promising strategy to overcome these limitations. The goal is to separate the desired therapeutic effects from the toxic properties by improving potency and selectivity for specific molecular targets.

Future research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound analogs with systematic modifications to its structure. Evaluating these derivatives for their activity against targets like VGSCs and the NIK/IKKα pathway will help identify the key functional groups responsible for its efficacy. nih.gov

Computational Modeling: Using molecular docking and structure-based design, informed by the crystal structures of target proteins, to predict modifications that would enhance binding affinity and selectivity. acs.orgbeilstein-journals.orgresearchgate.net

Pharmacokinetic Optimization: Designing derivatives with improved metabolic stability and pharmacokinetic profiles to enhance in vivo performance and potentially reduce the required therapeutic dose. nih.gov The development of specialized drug delivery systems, such as solid lipid nanoparticles, has already shown promise in improving the pharmacokinetic characteristics and reducing the toxicity of the parent compound. nih.gov

By pursuing these avenues of research, the scientific community can build upon the initial promise of this compound to potentially develop new and effective therapies for a range of human diseases.

Q & A

Q. What are the primary biological activities of Rhodojaponin-III in insect models, and what methodologies are commonly employed to assess these effects?

this compound exhibits antifeedant and oviposition-deterrent effects in insects such as Bactrocera dorsalis. Methodologies include:

  • Behavioral assays : Quantifying feeding inhibition and egg-laying rates using treated substrates (e.g., this compound-coated bananas) .
  • qRT-PCR : Measuring gene expression changes in chemosensory proteins (e.g., BdorCSP2) post-exposure .
  • RNA interference (RNAi) : Silencing target genes (e.g., BdorCSP2) to validate functional roles in this compound perception .

How should researchers formulate hypothesis-driven questions when investigating this compound's molecular targets?

Use frameworks like FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure questions. Example:

  • "Does BdorCSP2 mediate this compound-induced antifeedant behavior in B. dorsalis, and how does its binding affinity compare to other CSPs?" Justify hypotheses by citing foundational studies on insect chemosensory proteins and plant-insect interactions .

Advanced Research Questions

Q. How can researchers address contradictory findings regarding this compound's binding affinities across different insect CSP proteins?

  • Competitive binding assays : Use fluorescent probes (e.g., 1-NPN) to measure dissociation constants (Kd) and identify single vs. multiple binding sites .
  • Scatchard plot analysis : Differentiate specific vs. non-specific binding interactions .
  • Structural studies : Circular dichroism (CD) spectroscopy to confirm protein conformational changes upon ligand binding .

Q. What experimental strategies are recommended for validating this compound's mode of action at the chemosensory protein level?

  • Recombinant protein expression : Clone CSP genes (e.g., BdorCSP2) into vectors like pET28a, purify proteins via Ni-NTA affinity chromatography, and generate polyclonal antibodies .
  • Fluorescence quenching assays : Quantify ligand-protein interactions using spectrofluorometry with excitation/emission wavelengths optimized for target proteins .
  • Tissue-specific RNAi : Deliver dsRNA via artificial diets to silence CSPs in sensory organs (e.g., legs, antennae) and assess behavioral deficits .

Q. How should researchers design experiments to control for confounders in this compound bioactivity studies?

  • Blinded assays : Randomize treatment groups and use independent observers to score feeding/oviposition behaviors .
  • Negative controls : Include solvents (e.g., methanol) matched to this compound concentrations to rule out vehicle effects .
  • Dose-response curves : Test multiple concentrations (e.g., 10–100 mg/L) to establish EC₅₀ values and validate reproducibility across insect populations .

Q. What statistical methods are appropriate for analyzing gene expression data in this compound studies?

  • 2^-ΔΔCT method : Normalize qRT-PCR data against housekeeping genes (e.g., actin) and calculate fold changes in target gene expression .
  • ANOVA with post-hoc tests : Compare means across treatment groups (e.g., dsRNA-treated vs. control) and adjust for multiple comparisons .
  • Meta-regression : Explore sources of heterogeneity (e.g., insect species, assay protocols) in pooled datasets .

Methodological Guidance

Q. How can researchers ensure reproducibility in this compound experiments?

  • Detailed protocols : Document RNAi delivery methods, protein purification steps, and assay conditions (e.g., buffer pH, temperature) .
  • Open data practices : Share raw fluorescence spectra, RNAseq datasets, and behavioral videos in public repositories .
  • Reagent validation : Use commercial standards (e.g., HPLC-grade this compound) and verify purity via NMR/mass spectrometry .

Q. What are the best practices for integrating grey literature into systematic reviews on this compound?

  • Search pre-print servers (e.g., bioRxiv) and conference proceedings for unpublished data.
  • Apply the PRISMA checklist to ensure transparency in study selection and bias assessment .
  • Contact authors directly for raw data when methodologies are ambiguously reported .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.